2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methoxyphenyl group, a morpholine ring, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactionsThe morpholine ring is then incorporated via a Mannich-type reaction, which involves the condensation of formaldehyde, morpholine, and the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as antimicrobial or anticancer agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolothiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-3-hydroxy-4-methyl-5-phenyl-1,2,4-triazole: This compound shares the furan and triazole moieties but lacks the methoxyphenyl and morpholine groups.
6-(furan-2-yl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-26-14-5-2-4-13(12-14)16(23-7-10-27-11-8-23)17-19(25)24-20(29-17)21-18(22-24)15-6-3-9-28-15/h2-6,9,12,16,25H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPHCHGFTUGUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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